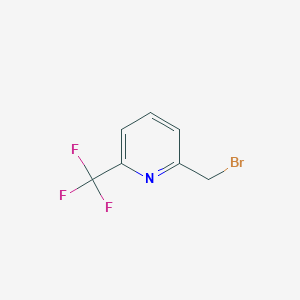

2-(Bromomethyl)-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(bromomethyl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-4-5-2-1-3-6(12-5)7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCJTIRYBJPXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677436 | |

| Record name | 2-(Bromomethyl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781637-62-5 | |

| Record name | 2-(Bromomethyl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-6-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. When this powerful functional group is coupled with a pyridine ring—a privileged heterocycle in a multitude of pharmaceuticals—the resulting building block becomes a valuable asset for researchers and scientists.

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine, a key intermediate that marries the advantageous properties of the trifluoromethylpyridine core with a reactive bromomethyl handle. Its CAS number is 781637-62-5 .[1] This bifunctional nature allows for its versatile incorporation into a wide array of complex molecules, making it a sought-after reagent in the synthesis of novel therapeutic agents.[2][3] This document will delve into the synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed methodologies for its use in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in the laboratory. The key data for 2-(Bromomethyl)-6-(trifluoromethyl)pyridine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 781637-62-5 | [1] |

| Molecular Formula | C₇H₅BrF₃N | [1] |

| Molecular Weight | 240.02 g/mol | [2] |

| Appearance | Typically a liquid (may vary with purity) | [2] |

| Solubility | Soluble in many organic solvents such as dichloromethane and chloroform. | [2] |

Safety and Handling:

2-(Bromomethyl)-6-(trifluoromethyl)pyridine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[1]

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Source: Fluorochem[1]

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory when handling this compound.

Synthesis of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine: A Proposed Protocol

Proposed Experimental Protocol: Free-Radical Bromination

This protocol is adapted from the synthesis of similar bromomethylpyridine derivatives and should be optimized for the specific substrate.[4]

Reaction Scheme:

A proposed synthesis workflow for 2-(Bromomethyl)-6-(trifluoromethyl)pyridine.

Materials:

-

2-Methyl-6-(trifluoromethyl)pyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The purified product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Mechanism of Free-Radical Bromination

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. The trifluoromethyl group, being strongly electron-withdrawing, does not significantly affect the stability of the benzylic radical intermediate, allowing the reaction to proceed at the methyl group.

The free-radical chain mechanism of Wohl-Ziegler bromination.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine lies in the high reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions. This allows for the facile introduction of the 6-(trifluoromethyl)pyridin-2-ylmethyl moiety into a wide range of molecules.

This building block is particularly valuable in the synthesis of drug candidates for several reasons:

-

Scaffold Hopping and Bioisosteric Replacement: The trifluoromethylpyridine core can serve as a bioisostere for other aromatic or heteroaromatic rings, potentially improving pharmacokinetic properties.

-

Modulation of pKa: The nitrogen atom in the pyridine ring can be protonated at physiological pH, which can be crucial for solubility and interaction with biological targets.

-

Metabolic Stability: The trifluoromethyl group is known to block sites of metabolism, increasing the half-life of a drug.

While specific examples of marketed drugs synthesized using 2-(Bromomethyl)-6-(trifluoromethyl)pyridine are not readily found in public-domain literature, its application in the development of anti-inflammatory and antiviral agents has been noted.[2] The general synthetic strategy involves the reaction of the bromomethyl group with a nucleophile, such as an amine, thiol, or alcohol, present on another molecule of interest.

Illustrative Reaction Scheme:

General nucleophilic substitution reaction.

Analytical Characterization

Due to the lack of publicly available experimental spectra for 2-(Bromomethyl)-6-(trifluoromethyl)pyridine, the following characterization data is predicted based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and a singlet in the range of 4.5-5.0 ppm corresponding to the two protons of the bromomethyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the pyridine ring and one for the bromomethyl carbon. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Mass Spectrometry (MS):

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern is expected to be dominated by the loss of the bromine radical to form a stable benzylic cation.

Conclusion

2-(Bromomethyl)-6-(trifluoromethyl)pyridine is a highly valuable and versatile building block for drug discovery and development. Its unique combination of a trifluoromethyl-substituted pyridine ring and a reactive bromomethyl group provides medicinal chemists with a powerful tool for synthesizing novel compounds with potentially enhanced therapeutic properties. While detailed, publicly available experimental data is limited, the well-understood principles of organic synthesis and spectroscopic analysis allow for a confident prediction of its properties and reactivity. As the demand for more effective and safer pharmaceuticals continues to grow, the importance of such strategically designed intermediates is certain to increase.

References

-

ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. Available at: [Link].

-

Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. 2023;100:134-150. Available at: [Link].

-

LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. 2023. Available at: [Link].

-

Dioury, F., et al. 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online. 2014;70(Pt 1):o4. Available at: [Link].

-

University of Münster. New method for introducing fluorinated components into molecules. University of Münster. 2024. Available at: [Link].

-

Tsukamoto, M., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2021;46(2):1-18. Available at: [Link].

-

PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. PubChem. Available at: [Link].

-

YouTube. NBS: Radical Bromination. YouTube. 2021. Available at: [Link].

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. 2011. Available at: [Link].

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. Organic Chemistry Portal. Available at: [Link].

-

YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. 2020. Available at: [Link].

-

Wiley-VCH. Supporting Information. Wiley-VCH. 2007. Available at: [Link].

-

Dutkiewicz, M., et al. 2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate. Acta Crystallographica Section E: Structure Reports Online. 2010;66(Pt 6):o1111. Available at: [Link].

-

The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. 2012. Available at: [Link].

-

Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University Research Repository. 2019. Available at: [Link].

Sources

- 1. Process For The Synthesis Of Rupatadine [quickcompany.in]

- 2. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 3. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(Bromomethyl)-6-(trifluoromethyl)pyridine: Properties, Applications, and Handling for Advanced Synthesis

Introduction: A Versatile Building Block in Modern Chemistry

2-(Bromomethyl)-6-(trifluoromethyl)pyridine is a key heterocyclic building block that has garnered significant attention in the fields of pharmaceutical and agrochemical research.[1][2] Its unique trifunctional architecture—a pyridine core, a reactive bromomethyl group, and an electron-withdrawing trifluoromethyl moiety—offers a powerful platform for the synthesis of complex, high-value molecules.[3] The pyridine ring serves as a bioisostere for phenyl groups, often improving solubility and metabolic profiles, while the trifluoromethyl group can enhance binding affinity, lipophilicity, and metabolic stability of the final compound.[1] The bromomethyl group provides a highly reactive handle for introducing the pyridyl scaffold via nucleophilic substitution reactions.[3][4]

This guide provides an in-depth analysis of the physical and chemical properties of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine, offering practical insights for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.

Part 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in experimental design, from reaction setup to purification and storage.

Identification and Molecular Characteristics

| Property | Data | Source(s) |

| IUPAC Name | 2-(bromomethyl)-6-(trifluoromethyl)pyridine | [5] |

| CAS Number | 781637-62-5 | [5] |

| Molecular Formula | C₇H₅BrF₃N | [3] |

| Molecular Weight | 240.02 g/mol | [3] |

| Canonical SMILES | FC(F)(F)C1=CC=CC(CBr)=N1 | [5] |

| InChI | InChI=1S/C7H5BrF3N/c8-4-5-2-1-3-6(12-5)7(9,10,11)/h1-3H,4H2 | [5] |

Physical State and Solubility Profile

2-(Bromomethyl)-6-(trifluoromethyl)pyridine is typically a liquid at room temperature.[3] Its solubility is a critical factor for selecting appropriate reaction solvents.

-

Appearance: Typically a liquid, though appearance can vary with purity.[3]

-

Solubility: It is soluble in many common organic solvents such as dichloromethane (DCM), chloroform, and other polar aprotic solvents.[3][6] This is attributed to its organic nature and allows for versatile use in a range of reaction conditions. It is generally insoluble in water.[6]

The choice of solvent significantly influences the reaction pathway. For nucleophilic substitution at the bromomethyl position, polar aprotic solvents like DMF or acetonitrile are often preferred as they enhance the nucleophile's reactivity, favoring an Sₙ2 mechanism and leading to higher yields.[4]

Thermal Properties

While specific melting and boiling points for this exact compound are not consistently reported across public datasheets, data from structurally similar compounds provide valuable context. For instance, the related compound 2-Bromo-6-(trifluoromethyl)pyridine is a solid with a melting point of 48-52 °C and a boiling point of 165-167 °C.[6][7] The bromomethyl derivative is expected to have a higher boiling point due to its increased molecular weight.

Part 2: Spectroscopic Signature for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine before its use in a synthetic sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two key signals:

-

A singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the range of 4.5-4.8 ppm.

-

A set of multiplets in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the three protons on the pyridine ring.

-

-

¹³C NMR: The carbon spectrum will display distinct signals for the bromomethyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the five carbons of the pyridine ring.

-

¹⁹F NMR: A strong singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides confirmation of key functional groups. Expected characteristic peaks include:

-

C-H stretching from the aromatic ring.

-

C=N and C=C stretching vibrations from the pyridine ring (approx. 1400-1600 cm⁻¹).

-

Strong C-F stretching vibrations from the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).

-

C-Br stretching from the bromomethyl group (usually below 700 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this reagent stems from its distinct reactive sites, which can be addressed with high selectivity.

Caption: Key reactive sites and reaction pathways.

The primary site of reactivity is the electrophilic benzylic carbon of the bromomethyl group.[4] This group is an excellent leaving group, making the compound a potent alkylating agent in nucleophilic substitution reactions.[3] This allows for the straightforward introduction of the 6-(trifluoromethyl)pyridin-2-yl)methyl moiety onto a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions.

The pyridine nitrogen, while basic, can also act as a nucleophile or coordinate to metal catalysts, which must be considered during reaction design.[4]

Part 4: Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern chemistry due to the unique physicochemical properties imparted by the fluorine atoms.[1]

-

Pharmaceuticals: This building block is used to construct molecules targeting a range of diseases, including inflammatory and neurological disorders.[8] The TFMP group can enhance a drug candidate's metabolic stability and cell membrane permeability.

-

Agrochemicals: Many successful herbicides, fungicides, and insecticides incorporate the TFMP structure.[1][2] For example, the insecticide Sulfoxaflor is based on a 6-(trifluoromethyl)pyridine core, highlighting the importance of this class of compounds in crop protection.[1]

Caption: How structural features drive applications.

Part 5: Safety, Handling, and Storage

As a reactive alkylating agent, 2-(Bromomethyl)-6-(trifluoromethyl)pyridine must be handled with appropriate care. Safety data for analogous compounds like 2-Bromo-6-(trifluoromethyl)pyridine indicate potential hazards.

Hazard Profile

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9] The related compound 2-Bromo-6-(trifluoromethyl)pyridine is classified as acutely toxic if swallowed (Acute Tox. 3).[7]

-

Irritation: Causes skin and serious eye irritation.[9]

-

Flammability: Organic compounds of this nature have flammable potential.[3] Keep away from heat, sparks, and open flames.[9]

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or chemical goggles.

-

Use a lab coat to protect personal clothing.

-

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.[10]

Part 6: Exemplary Experimental Protocol: N-Alkylation

This protocol provides a general workflow for the use of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine in a typical nucleophilic substitution reaction.

Caption: Step-by-step experimental workflow.

-

Materials:

-

Primary or secondary amine (1.0 eq)

-

2-(Bromomethyl)-6-(trifluoromethyl)pyridine (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂), add the amine, base, and anhydrous solvent.

-

Stir the mixture until all solids are dissolved or a uniform suspension is formed.

-

Slowly add a solution of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

-

References

-

Chem-Impex. 2,6-Bis(bromomethyl)pyridine. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Tsukamoto, M., Sakamoto, K., & Fujikawa, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 99–115. [Link]

-

Cuzan, O., et al. (2014). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, E70, o4. [Link]

- Google Patents. Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (2015). WO2015151116A2.

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Bromomethyl)-6-(trifluoromethyl)pyridine Supplier & Manufacturer | Properties, Safety Data, Price - China Chemical Exporter [pipzine-chem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-Bromo-6-trifluoromethylpyridine Supplier China | High Purity CAS 85118-33-8 | Specifications, Price & Safety Data [pipzine-chem.com]

- 7. 2-ブロモ-6-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Bromomethyl)-6-(trifluoromethyl)pyridine: A Keystone Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties and biological relevance.[1] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, has emerged as a paramount strategy in drug design. This modification can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Within this context, 2-(Bromomethyl)-6-(trifluoromethyl)pyridine stands out as a highly valuable and versatile bifunctional reagent. It synergistically combines the advantageous properties of the 6-(trifluoromethyl)pyridine core with a reactive bromomethyl handle, making it a pivotal intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[2]

This guide provides a comprehensive technical overview of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine, delving into its fundamental properties, synthesis, applications, and handling. The content is curated for professionals in research and development, offering not just protocols, but the scientific rationale underpinning its use as a strategic synthetic tool.

Core Physicochemical & Structural Data

2-(Bromomethyl)-6-(trifluoromethyl)pyridine is a specialized heterocyclic compound whose utility is dictated by its distinct chemical features. The electron-withdrawing nature of both the pyridine nitrogen and the potent trifluoromethyl group significantly influences the reactivity of the entire molecule, particularly the lability of the bromine atom in the bromomethyl moiety.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃N | Pipzine Chemicals[3] |

| Molecular Weight | 240.02 g/mol | Pipzine Chemicals[3] |

| Appearance | Typically a liquid | Pipzine Chemicals[3] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform) | Pipzine Chemicals[3] |

| Reactivity | The bromomethyl group is highly reactive towards nucleophilic substitution. | Pipzine Chemicals[3] |

Synthesis and Purification: A Mechanistic Approach

The most direct and common method for preparing 2-(Bromomethyl)-6-(trifluoromethyl)pyridine is through the selective radical bromination of its precursor, 2-methyl-6-(trifluoromethyl)pyridine. This transformation hinges on the preferential reactivity of the benzylic-like methyl group over the aromatic pyridine ring under free-radical conditions.

The Rationale Behind the Reagents

-

Starting Material: 2-Methyl-6-(trifluoromethyl)pyridine is the logical precursor. The methyl group provides the benzylic protons that are susceptible to radical abstraction.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice. Critically, NBS provides a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which is essential to favor the desired radical substitution pathway over competitive ionic electrophilic aromatic substitution on the pyridine ring.

-

Initiator: A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to kickstart the reaction. AIBN is often preferred as it decomposes cleanly upon heating to produce nitrogen gas and two cyanoisopropyl radicals, minimizing side products.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used. These solvents do not react with the radical intermediates and effectively dissolve the starting materials.

The underlying mechanism is a classic free-radical chain reaction involving initiation, propagation, and termination steps. The initiator generates radicals that abstract a hydrogen atom from the methyl group, creating a stabilized benzylic-type radical. This radical then reacts with Br₂ (generated from NBS) to form the product and a bromine radical, which continues the chain.

Detailed Experimental Protocol: Radical Bromination

This protocol is a representative method based on standard procedures for benzylic bromination.

Materials:

-

2-Methyl-6-(trifluoromethyl)pyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-6-(trifluoromethyl)pyridine (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq), and anhydrous CCl₄.

-

Initiation: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically irradiated with a heat lamp to facilitate radical initiation.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Succinimide, a byproduct, will precipitate as a white solid that floats on top of the CCl₄.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid succinimide and wash the solid with a small amount of fresh CCl₄.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to quench any remaining acidic species) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(Bromomethyl)-6-(trifluoromethyl)pyridine.

Caption: Synthesis workflow for 2-(Bromomethyl)-6-(trifluoromethyl)pyridine.

Applications in Drug Discovery & Agrochemicals

The synthetic utility of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine is rooted in its identity as a potent electrophilic building block. The bromomethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of the 6-(trifluoromethyl)pyridin-2-ylmethyl moiety into more complex molecular architectures, a common strategy for lead optimization in drug discovery.

Role as a Key Synthetic Intermediate

In pharmaceutical and agrochemical synthesis, this reagent is frequently used to connect the trifluoromethylpyridine headgroup to a core scaffold via a flexible methylene linker.[3] This is typically achieved through a standard nucleophilic substitution (S_N2) reaction.

Common Nucleophiles Include:

-

Phenols and Thiophenols: To form aryl ethers and thioethers.

-

Amines (primary and secondary): To form substituted benzylamines.

-

Carboxylates: To form ester linkages.

-

Heterocyclic Nitrogens (e.g., imidazole, pyrazole): For N-alkylation to create complex heterocyclic systems.

The trifluoromethyl group at the 6-position enhances the lipophilicity and metabolic stability of the resulting molecule, while the pyridine nitrogen can act as a hydrogen bond acceptor, contributing to target binding.[2] This dual functionality makes the reagent a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, trifluoromethylpyridine-containing compounds have been investigated as insecticides, herbicides, and fungicides, as well as pharmaceuticals.[2]

Caption: General S_N2 reaction scheme for functionalization.

Spectroscopic Characterization

Unambiguous characterization of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine is essential for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

-

¹H NMR: The proton spectrum is expected to be highly characteristic.

-

Bromomethyl Protons (-CH₂Br): A singlet would appear in the downfield region (typically δ 4.5-5.0 ppm) due to the deshielding effects of the adjacent bromine atom and the aromatic ring.

-

Pyridine Protons: The three protons on the pyridine ring will appear as a complex multiplet system. They will typically reside in the δ 7.5-8.5 ppm range. The electron-withdrawing trifluoromethyl group will cause significant downfield shifts of the adjacent protons.

-

-

¹³C NMR: The carbon spectrum provides complementary information.

-

Bromomethyl Carbon (-CH₂Br): This signal would be found in the aliphatic region, typically around δ 30-40 ppm.

-

Pyridine Carbons: Aromatic carbons will appear in the δ 120-160 ppm range.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹J_CF), typically in the δ 120-130 ppm region.

-

-

¹⁹F NMR: This is a definitive technique for confirming the presence of the -CF₃ group. A sharp singlet is expected in the typical chemical shift range for trifluoromethyl groups attached to an aromatic ring.

Safety, Handling, and Storage

2-(Bromomethyl)-6-(trifluoromethyl)pyridine is a reactive and potentially hazardous chemical that must be handled with appropriate precautions. As a brominated organic compound, it should be treated as a lachrymator and an irritant.

5.1. Hazard Identification Based on data for structurally similar compounds, the following hazards are anticipated:

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Eye Damage/Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

5.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[6]

-

Personal Protective Equipment:

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or chemical goggles.

-

A lab coat is mandatory.

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

5.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Conclusion

2-(Bromomethyl)-6-(trifluoromethyl)pyridine is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a reactive handle and a powerfully electron-withdrawing, metabolically robust trifluoromethylpyridine core provides chemists with a reliable and effective means to construct novel molecules with tailored properties. Understanding its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage the power of fluorination in the development of next-generation pharmaceuticals and agrochemicals.

References

-

Pipzine Chemicals. 2-(Bromomethyl)-6-(trifluoromethyl)pyridine Supplier & Manufacturer.[Link]

-

Huang, H., Xu, Z., & Deng, G.-J. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 248–270. [Link]

-

Cuzan, O., et al. (2014). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E, 70(Pt 1), o4. [Link]

- Google Patents.CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.

-

Fujikawa, S., & Kobayashi, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 131–145. [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. [Link]

Sources

- 1. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. 2-溴-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

2-(Bromomethyl)-6-(trifluoromethyl)pyridine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of a Fluorinated Pyridine Building Block

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure. When further functionalized with a trifluoromethyl group and a reactive bromomethyl handle, as in 2-(Bromomethyl)-6-(trifluoromethyl)pyridine, it transforms into a highly valuable and versatile synthetic intermediate. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, while the bromomethyl group serves as a potent electrophilic site for introducing the pyridine core into a larger molecular architecture via nucleophilic substitution.[1][2]

This guide provides an in-depth exploration of the primary synthesis pathway for this key building block. It is designed for researchers, medicinal chemists, and process development scientists, focusing not just on the procedural steps but on the underlying mechanistic principles and the rationale behind critical experimental choices.

Retrosynthetic Analysis and Strategic Overview

The most direct and industrially favored approach to synthesizing 2-(Bromomethyl)-6-(trifluoromethyl)pyridine is through the selective bromination of the methyl group of a precursor, 2-methyl-6-(trifluoromethyl)pyridine. This transformation is a classic example of a benzylic bromination (or, in this heteroaromatic case, a pyridylic bromination), which proceeds via a free-radical chain mechanism.

The choice of this pathway is dictated by its efficiency and selectivity. Direct functionalization of the methyl group avoids the complexities of building the pyridine ring with the bromomethyl group already in place. The electron-withdrawing nature of the pyridine ring and the trifluoromethyl group deactivates the ring towards electrophilic aromatic substitution, making the methyl group the most reactive site for radical abstraction.

Caption: High-level retrosynthetic approach.

The Core Transformation: Wohl-Ziegler Bromination

The conversion of 2-methyl-6-(trifluoromethyl)pyridine to the target compound is achieved via the Wohl-Ziegler reaction. This method utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[3]

Causality Behind Experimental Choices

-

Brominating Agent: N-Bromosuccinimide (NBS) The selection of NBS over elemental bromine (Br₂) is critical for the success of this reaction.[4] Benzylic bromination requires a low, steady-state concentration of bromine radicals (Br•) and molecular bromine (Br₂). Using a high concentration of Br₂ would lead to competing and undesirable side reactions, such as electrophilic addition to any potential trace impurities or even reaction with the pyridine ring under harsh conditions. NBS provides a constant, low-level source of Br₂ in situ through its reaction with trace amounts of HBr generated during the propagation step.[3][5]

-

Radical Initiator: AIBN or BPO This reaction does not proceed spontaneously; it requires an input of energy to initiate the radical chain process. While UV light can be used, chemical initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) are more common in laboratory and industrial settings for their reliability and controlled decomposition.[6][7] Upon gentle heating, AIBN decomposes to form two carbon-centered radicals and nitrogen gas, a thermodynamically favorable process that reliably starts the chain reaction.[3]

-

Solvent Selection: A Move Towards Greener Chemistry The classic Wohl-Ziegler reaction solvent is carbon tetrachloride (CCl₄).[6] It was favored because it is non-reactive towards radicals and its density allows the byproduct, succinimide, to float, providing a visual indicator of reaction completion. However, CCl₄ is a potent ozone-depleting substance and is highly toxic, making its use prohibited on an industrial scale.[8] Modern protocols have replaced CCl₄ with less hazardous alternatives. Halogenated solvents like 1,2-dichlorobenzene or non-halogenated options such as acetonitrile or (trifluoromethyl)benzene are effective replacements that successfully mediate the reaction while posing significantly lower environmental and health risks.[8][9]

The Reaction Mechanism: A Self-Validating System

The reaction proceeds through a well-established radical chain mechanism, consisting of three distinct phases: initiation, propagation, and termination.

Caption: Free-radical mechanism of Wohl-Ziegler bromination.

-

Initiation: The reaction begins with the homolytic cleavage of the initiator (AIBN) upon heating to generate radicals. These radicals can then initiate the formation of bromine radicals, although the reaction is primarily started by the homolysis of the small amount of Br₂ present in NBS.[3]

-

Propagation: This is the cyclic, self-sustaining part of the reaction.

-

A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 2-methyl-6-(trifluoromethyl)pyridine. This step is highly selective for the pyridylic position because the resulting radical is resonance-stabilized by the pyridine ring.

-

The newly formed pyridylic radical reacts with a molecule of Br₂ (generated from NBS + HBr) to form the desired product, 2-(Bromomethyl)-6-(trifluoromethyl)pyridine, and a new bromine radical, which continues the chain.

-

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. This can happen in several ways, such as two bromine radicals combining or a bromine radical combining with another radical intermediate.

Experimental Protocol

This protocol is a representative procedure synthesized from established methods.[6][8] Researchers should always perform a thorough risk assessment before conducting any experiment.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| 2-Methyl-6-(trifluoromethyl)pyridine | 161.13 | 10.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 11.0 | 1.1 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.5 | 0.05 |

| 1,2-Dichlorobenzene | 147.00 | - | Solvent |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methyl-6-(trifluoromethyl)pyridine (1.61 g, 10.0 mmol) and 1,2-dichlorobenzene (40 mL).

-

Reagent Addition: Add N-Bromosuccinimide (1.96 g, 11.0 mmol) and AIBN (82 mg, 0.5 mmol) to the flask. Note: NBS should be recrystallized from water if it has a yellow or brown color to remove residual bromine.

-

Reaction Execution: Place the flask in a preheated oil bath at 80-90°C. Stir the mixture vigorously under a nitrogen atmosphere. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-8 hours.[8][10]

-

Workup - Quenching and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a pad of Celite to remove the solid succinimide, washing the filter cake with a small amount of dichloromethane.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M sodium bicarbonate solution (2 x 30 mL) to remove any remaining HBr or acidic impurities, followed by brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 2-(Bromomethyl)-6-(trifluoromethyl)pyridine as a liquid.[1]

Safety and Handling

-

N-Bromosuccinimide (NBS): NBS is an oxidizing solid and a corrosive agent that can cause severe skin burns and eye damage.[11][12] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust.[13]

-

Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose explosively if heated strongly or stored improperly. It should be stored in a cool, dark place, away from heat sources. Handle with care to avoid generating dust.

-

Halogenated Solvents: 1,2-Dichlorobenzene and dichloromethane are hazardous. They should be handled in a well-ventilated fume hood. Avoid skin contact and inhalation of vapors. All waste should be disposed of according to institutional guidelines for halogenated organic waste.

Conclusion

The synthesis of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine via Wohl-Ziegler bromination of 2-methyl-6-(trifluoromethyl)pyridine is a robust and efficient method. A deep understanding of the free-radical mechanism is paramount for optimizing reaction conditions and ensuring a safe and successful outcome. The strategic choice of NBS as the brominating agent and the transition to safer, more environmentally benign solvents demonstrate the evolution of this classic reaction to meet modern standards of chemical synthesis. This versatile building block will undoubtedly continue to play a crucial role in the development of new therapeutics and advanced materials.

References

-

Pipzine Chemicals. (n.d.). 2-Bromo-6-methyl-4-trifluoromethylpyridine Supplier & Manufacturer in China. Retrieved from [Link]

- Google Patents. (2016). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.

- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.

-

Cuzan, O., et al. (2014). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(1), o4. Available at: [Link]

-

Cuzan, O., et al. (2014). 2,6-Bis(bromomethyl)pyridine. ResearchGate. Available at: [Link]

- Google Patents. (2019). CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.

-

Kim, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 257–273. Available at: [Link]

-

Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 214-230. Available at: [Link]

-

Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society, 61(5), 269-272. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 2-(Bromomethyl)-6-(trifluoromethyl)pyridine Supplier & Manufacturer. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Available at: [Link]

-

Haky, J. E., & Ochoa, A. (2003). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ChemInform, 34(32). Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. Available at: [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

- Google Patents. (2004). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal & Organic Chemistry, 7(5), 239-240. Available at: [Link]

-

Rasnick, D. (1985). Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B. Analytical Biochemistry, 149(2), 461-465. Available at: [Link]

Sources

- 1. 2-(Bromomethyl)-6-(trifluoromethyl)pyridine Supplier & Manufacturer | Properties, Safety Data, Price - China Chemical Exporter [pipzine-chem.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 11. carlroth.com [carlroth.com]

- 12. chemscience.com [chemscience.com]

- 13. carlroth.com:443 [carlroth.com:443]

Technical Whitepaper: 2-(Bromomethyl)-6-(trifluoromethyl)pyridine

This technical guide details the chemical identity, synthesis, reactivity, and applications of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine , a critical fluorinated heterocyclic building block in medicinal chemistry.

Strategic Fluorination & Heterocyclic Functionalization in Drug Discovery

Executive Summary

2-(Bromomethyl)-6-(trifluoromethyl)pyridine (CAS: 781637-62-5) is a high-value bifunctional intermediate used extensively in the synthesis of agrochemicals and pharmaceutical ingredients (APIs).[1] Structurally, it combines an electrophilic bromomethyl handle (susceptible to SN2 derivatization) with a trifluoromethyl group (CF3) at the C6 position. This specific substitution pattern is prized for its ability to modulate lipophilicity (LogP), metabolic stability, and binding affinity in bioactive molecules.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic protocol via radical bromination, and a mapping of its reactivity landscape.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | 2-(Bromomethyl)-6-(trifluoromethyl)pyridine |

| Common Name | 6-(Trifluoromethyl)-2-pyridylmethyl bromide |

| CAS Number | 781637-62-5 |

| Molecular Formula | C7H5BrF3N |

| Molecular Weight | 240.02 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid depending on purity) |

| Density | ~1.6 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | ~190 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, CHCl3, THF, Ethyl Acetate; insoluble in water.[2][3] |

| Stability | Moisture sensitive; store under inert atmosphere (Ar/N2) at 2–8°C. |

Synthetic Pathway: Radical Bromination

The industrial and laboratory standard for synthesizing this compound involves the Wohl-Ziegler bromination of the precursor 2-methyl-6-(trifluoromethyl)pyridine . This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as AIBN (azobisisobutyronitrile) or Benzoyl Peroxide (BPO).

Mechanism of Action

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals.

-

Propagation: Abstraction of a benzylic hydrogen from the 2-methyl group forms a pyridyl-methyl radical. This radical attacks Br2 (generated in situ from NBS) to yield the product.

-

Selectivity: The electron-withdrawing CF3 group deactivates the ring, preventing electrophilic bromination of the pyridine nucleus and ensuring selectivity for the methyl side chain.

Visualization: Synthetic Workflow

Figure 1: Radical bromination pathway using NBS/AIBN to selectively functionalize the methyl group.

Experimental Protocol (Self-Validating System)

-

Reagents: 2-Methyl-6-(trifluoromethyl)pyridine (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq).

-

Solvent: Anhydrous CCl4 (classic) or Trifluorotoluene (Green alternative).

-

Procedure:

-

Charge the precursor and NBS into a dry round-bottom flask under N2.

-

Add solvent (0.2 M concentration) and degas the solution.

-

Add AIBN and heat to reflux (approx. 80°C).

-

Checkpoint: Monitor reaction via TLC (Hexane/EtOAc) or GC-MS. The disappearance of the starting methyl-pyridine indicates completion (typically 2–6 hours).

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[4]

-

Purification: Vacuum distillation or flash chromatography (SiO2) is required to remove trace dibrominated byproducts.

-

Reactivity Profile & Applications

The bromomethyl group is a "soft" electrophile, making this compound an excellent partner for nucleophilic substitution (SN2). The trifluoromethyl group exerts a strong inductive effect (-I), reducing the pKa of the pyridine nitrogen and increasing the lipophilicity of the final construct.

Core Reactivity Pathways

-

C-N Bond Formation (Amination): Reacts with primary/secondary amines to form aminomethyl-pyridines. Crucial for linking pharmacophores.

-

C-O Bond Formation (Etherification): Reacts with phenols or alcohols (using NaH or K2CO3) to create ether linkages.

-

C-C Bond Formation: Reacts with carbon nucleophiles (e.g., malonates, Grignard reagents) to extend the carbon skeleton.

Visualization: Derivatization Logic

Figure 2: Divergent synthesis capabilities. The bromomethyl handle allows rapid library generation.

Strategic Value in Drug Design

-

Metabolic Blocking: The CF3 group at the C6 position blocks oxidative metabolism (P450 oxidation) at the most susceptible site of the pyridine ring.

-

Lipophilicity Tuning: Introduction of the trifluoromethyl-pyridine motif significantly increases LogP, aiding in blood-brain barrier (BBB) penetration for CNS targets.

Handling, Safety, and Storage

Warning: Alkyl bromides are potent alkylating agents and often act as lachrymators (tear gas agents) and severe skin irritants.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

-

PPE Requirements:

-

Respiratory: Work strictly within a chemical fume hood.

-

Skin: Nitrile gloves (double-gloving recommended) and lab coat.

-

Eyes: Chemical splash goggles.

-

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophilic bromide.

-

Storage: Store in a tightly sealed container, under nitrogen, at 2–8°C. Light sensitive (protect from direct light to prevent degradation).

References

-

GuideChem. (2025). 2-(Bromomethyl)-6-(trifluoromethyl)pyridine - CAS 781637-62-5 Properties and Suppliers. Retrieved from

-

BenchChem. (2025). Reactivity Profile of Halogenated Pyridines in Organic Synthesis. Retrieved from

-

Organic Chemistry Portal. (2024). N-Bromosuccinimide (NBS) in Radical Bromination. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-6-(trifluoromethyl)pyridine and derivatives. Retrieved from

-

PubChem. (2025). Compound Summary: Trifluoromethylpyridine Derivatives. Retrieved from

Sources

An In-depth Technical Guide to 2-(Bromomethyl)-6-(trifluoromethyl)pyridine: A Key Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Intermediate

2-(Bromomethyl)-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has emerged as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive bromomethyl group and a strongly electron-withdrawing trifluoromethyl group on a pyridine scaffold, offers a versatile platform for the construction of complex molecules. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its utility in pharmaceutical and materials science research. The strategic placement of these functional groups allows for selective chemical transformations, making it an invaluable tool for medicinal chemists and materials scientists aiming to develop novel compounds with tailored properties.[1]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine

| Property | Value | Source(s) |

| IUPAC Name | 2-(Bromomethyl)-6-(trifluoromethyl)pyridine | Internal |

| CAS Number | 155052-52-9 | [2] |

| Molecular Formula | C₇H₅BrF₃N | [3] |

| Molecular Weight | 240.02 g/mol | [3] |

| Appearance | White to pale yellow solid | [4] |

| Melting Point | 48-52 °C | [2][5] |

| Boiling Point | 78-79 °C at 14 mmHg | [2] |

| Solubility | Soluble in many organic solvents such as dichloromethane and chloroform. | [3] |

Safety and Handling

2-(Bromomethyl)-6-(trifluoromethyl)pyridine is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.[6]

Synthesis of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine

The most common and efficient method for the synthesis of 2-(bromomethyl)-6-(trifluoromethyl)pyridine is through the radical bromination of its precursor, 2-methyl-6-(trifluoromethyl)pyridine. This reaction selectively targets the methyl group due to the stability of the resulting benzylic radical intermediate.

Diagram 1: Synthesis of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine via Radical Bromination

Caption: General scheme for the synthesis of the title compound.

Experimental Protocol: Radical Bromination of 2-Methyl-6-(trifluoromethyl)pyridine

This protocol is based on established procedures for benzylic bromination and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2-Methyl-6-(trifluoromethyl)pyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methyl-6-(trifluoromethyl)pyridine (1.0 eq.) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of AIBN or BPO (e.g., 0.02-0.1 eq.) to the solution.

-

Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(bromomethyl)-6-(trifluoromethyl)pyridine.

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. The presence of the desired product can be initially identified by the appearance of a singlet in the ¹H NMR spectrum corresponding to the bromomethyl protons.

Reactivity and Synthetic Applications

The synthetic utility of 2-(bromomethyl)-6-(trifluoromethyl)pyridine stems from its reactive bromomethyl group, which readily participates in a variety of chemical transformations.

Nucleophilic Substitution Reactions

The bromomethyl group is an excellent electrophile and is highly susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the facile introduction of various functional groups at the 2-position of the pyridine ring.

Common Nucleophiles:

-

Amines: Primary and secondary amines react to form the corresponding aminomethylpyridine derivatives.

-

Alcohols and Phenols: Alkoxides and phenoxides can be used to synthesize ether linkages.

-

Thiols: Thiolates readily displace the bromide to form thioethers.

-

Cyanide: Cyanide salts can be used to introduce a cyanomethyl group, which can be further elaborated.

Diagram 2: Nucleophilic Substitution Workflow

Caption: General workflow for nucleophilic substitution reactions.

Cross-Coupling Reactions

While the bromomethyl group is the primary site of reactivity for nucleophilic substitution, the pyridine ring itself can participate in metal-catalyzed cross-coupling reactions, although this is less common for this specific molecule due to the high reactivity of the bromomethyl group. For related compounds with a bromine atom directly on the pyridine ring, reactions like the Suzuki-Miyaura coupling are pivotal for forming C-C bonds.[7]

Applications in Drug Discovery and Materials Science

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[8][9] Consequently, 2-(bromomethyl)-6-(trifluoromethyl)pyridine serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules.

This building block has been utilized in the development of potential therapeutics, including:

In materials science, the incorporation of the trifluoromethylpyridine motif can impart unique properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered surface properties.[3]

Spectroscopic Characterization

The structural elucidation of 2-(bromomethyl)-6-(trifluoromethyl)pyridine and its derivatives relies heavily on modern spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and a singlet for the bromomethyl protons, typically in the range of 4.5-5.0 ppm.

¹³C NMR: The carbon NMR will display distinct signals for the pyridine ring carbons, the bromomethyl carbon, and the trifluoromethyl carbon. The CF₃ group will appear as a quartet due to coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group, providing a clear diagnostic peak for the presence of this moiety.[10]

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound and to aid in the identification of reaction products.

Conclusion

2-(Bromomethyl)-6-(trifluoromethyl)pyridine is a highly valuable and versatile building block for organic synthesis. Its unique combination of a reactive bromomethyl group and an electron-withdrawing trifluoromethyl group on a pyridine ring provides chemists with a powerful tool for the construction of complex molecules with desirable properties. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective application in the development of new pharmaceuticals and advanced materials.

References

-

Pipzine Chemicals. (n.d.). 2-(Bromomethyl)-6-(trifluoromethyl)pyridine Supplier & Manufacturer. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). The Crucial Role of 2,6-Bis(trifluoromethyl)pyridine in Modern Synthesis. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. Retrieved from [Link]

-

Cuzan, O., Straistari, T., Turta, C., & Réglier, M. (2014). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o4. Retrieved from [Link]

-

Cuzan, O., et al. (2014). 2,6-Bis(bromomethyl)pyridine. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.

-

Loughborough University. (2019, May 24). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-6-(trifluoromethyl)pyridine.

- Royal Society of Chemistry. (n.d.). Supporting Information for [relevant article].

-

U.S. National Library of Medicine. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

jOeCHEM. (2020, April 15). EAS Reactions with Pyridine [Video]. YouTube. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

U.S. National Library of Medicine. (2022, November 11). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. National Center for Biotechnology Information. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Pyridine, 2-Bromo-6-Methyl-4-(Trifluoromethyl)-. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 189278-27-1 2-Bromo-6-(trifluoromethyl)pyridine AKSci V1374 [aksci.com]

- 3. 2-(Bromomethyl)-6-(trifluoromethyl)pyridine Supplier & Manufacturer | Properties, Safety Data, Price - China Chemical Exporter [pipzine-chem.com]

- 4. H25749.06 [thermofisher.cn]

- 5. 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. rsc.org [rsc.org]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to the Safe Handling and Application of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine

Introduction

2-(Bromomethyl)-6-(trifluoromethyl)pyridine is a substituted picolyl bromide that serves as a valuable building block in medicinal chemistry and drug development. Its utility lies in its reactive bromomethyl group, which allows for the facile introduction of the (6-(trifluoromethyl)pyridin-2-yl)methyl moiety into a target molecule. This is a common strategy for constructing complex molecular architectures and exploring structure-activity relationships (SAR). However, the very reactivity that makes this compound a useful synthetic intermediate also imparts significant hazards.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth, field-proven perspective on handling this potent alkylating agent. The focus here is on the causality behind the hazards and the implementation of self-validating protocols to ensure the safety of researchers and the integrity of their work.

Hazard Identification and Mechanistic Risk Assessment

Understanding why a chemical is hazardous is the cornerstone of safe handling. The hazard profile of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine is dominated by its function as a potent electrophile and alkylating agent.

The Primary Hazards: A Mechanistic Perspective

The key to this molecule's reactivity is the bromomethyl group attached to the electron-deficient pyridine ring. Similar to a benzyl bromide, the carbon-bromine bond is polarized and susceptible to nucleophilic attack. This chemical property is the root cause of its primary physiological hazards:

-

Severe Corrosivity and Lachrymatory Effects: As a potent alkylating agent, the compound readily reacts with biological nucleophiles, such as the amine and thiol groups found in proteins and amino acids on the skin, in the eyes, and on mucous membranes.[1] This covalent modification denatures proteins, leading to rapid cell death and causing severe chemical burns and tissue damage. Its volatility allows it to act as a lachrymator, causing intense irritation and tearing upon exposure to vapors.

-

Toxicity: Alkylating agents are systemically toxic because they can modify crucial biomolecules throughout the body.[2][3] While specific toxicological data for this exact compound is limited, related alkylating agents are known to pose long-term health risks, and it should be treated as a substance with potential cytotoxic properties.[4] Ingestion or significant dermal absorption can lead to systemic effects.[5]

-

Reactivity: The compound is incompatible with strong oxidizing and reducing agents.[6] It will also react with water and other nucleophiles, which has implications for both storage and waste disposal.

GHS Classification Summary

For clarity, the Globally Harmonized System (GHS) classifications, derived from supplier safety data sheets, are summarized below. These classifications legally mandate the stringent handling procedures discussed in this guide.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[5][7][8] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation[1][7] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or causes serious eye irritation[5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[7] |

A Multi-Layered Defense: Engineering Controls and PPE

A multi-layered approach to containment is non-negotiable when handling potent alkylating agents. This begins with engineering controls and is reinforced by meticulous personal protective equipment (PPE) protocols.

Primary Barrier: Engineering Controls

All manipulations of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[6] The rationale is twofold:

-

Containment of Aerosols: It prevents the inhalation of fine particles of the solid reagent.[7]

-

Vapor Control: It captures any volatile vapors or decomposition products (like hydrogen bromide), which are respiratory irritants.[9]

The fume hood sash should be kept as low as possible, and work should be conducted at least 6 inches from the sash opening to ensure effective containment. An eyewash station and safety shower must be immediately accessible.[6]

Personal Protective Equipment (PPE) Protocol

Standard laboratory attire is insufficient. A specialized PPE ensemble is required to prevent any contact.

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory. The face shield protects against splashes during transfers of solutions, while goggles provide a seal against vapors.

-

Gloves: Double-gloving is required. Use a thicker, chemical-resistant outer glove (e.g., butyl rubber or neoprene) over a standard nitrile inner glove. This provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin. Always inspect gloves for pinholes or degradation before use.

-

Body Protection: A chemical-resistant apron worn over a flame-resistant lab coat is necessary. For manipulations involving larger quantities (>5 g), disposable over-sleeves should be worn to protect the wrist area where the glove and lab coat meet.[4]

-

Respiratory Protection: For standard operations within a fume hood, respiratory protection is not typically required. However, in the case of a spill or engineering control failure, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (e.g., ABEK-P2) must be used.[8]

Safe Handling and Experimental Workflows

Adherence to validated protocols is critical for both safety and experimental success.

Protocol: Weighing and Dispensing the Solid Reagent

-

Preparation: Don all required PPE. Place a tared, sealed vial, a secondary container (e.g., a beaker), and your spatula/weighing tools inside the chemical fume hood.

-

Aliquotting: Open the main reagent bottle inside the secondary container. Use a clean, dry spatula to transfer the approximate desired amount of the solid into the tared vial. Rationale: Performing the transfer inside a secondary container will catch any dropped material.

-

Sealing and Cleaning: Immediately cap both the main reagent bottle and the tared vial. Use a disposable wipe dampened with isopropanol to decontaminate the spatula and the exterior of the vials and reagent bottle. Dispose of the wipe in a designated solid hazardous waste container.

-

Final Weighing: Weigh the sealed vial outside the fume hood on an analytical balance. The difference in weight is the amount of reagent dispensed. Rationale: This prevents contamination of the analytical balance.

Protocol: Reaction Quenching and Waste Deactivation

Unreacted 2-(Bromomethyl)-6-(trifluoromethyl)pyridine in a reaction mixture or waste stream remains hazardous. It must be neutralized before aqueous workup or disposal.

-

Pre-Quench: Cool the reaction mixture in an ice bath.

-

Nucleophilic Quench: While in the fume hood, slowly add a nucleophilic scavenger. A common choice is a dilute solution of a secondary amine, such as diethylamine or morpholine in an appropriate solvent. Add dropwise until the reaction is no longer exothermic. Rationale: The secondary amine will react with the electrophilic bromomethyl group, forming a less reactive and more water-soluble tertiary amine.

-

Verification: After stirring for 30 minutes, a small aliquot can be taken and analyzed by TLC or LC-MS to confirm the complete consumption of the starting material.

-